2,4,5-Trimethoxyamphetamine

Overview

Description

2,4,5-Trimethoxyamphetamine is an analytical reference standard categorized as an amphetamine. This compound has psychoactive properties. This compound is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.

TMA-2, known more formally as 2,4,5-trimethoxy-amphetamine, is a psychedelic hallucinogen which has appeared on the illicit drug market. Unlike amphetamines and cathinones, TMA-2 has no effect on monoamine re-uptake. TMA has modest effects on the 5-HT2 serotonin receptors (pEC50 values of 5.15 and 5.31 M for phosphatidylinositol release through 5-HT2A and 5HT2C, respectively). This product is intended for research and forensic applications.

Mechanism of Action

Target of Action

2,4,5-Trimethoxyamphetamine, a member of the Trimethoxyamphetamines (TMAs) family , primarily targets serotonin receptors such as the 5HT2A receptor . These receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.

Mode of Action

The compound exhibits agonist activity on its primary targets, meaning it binds to these receptors and activates them . In addition to this, it also shows generalized dopamine receptor agonism, typical of most amphetamines . This dual action on both serotonin and dopamine receptors contributes to its complex mechanism of action .

Biochemical Pathways

Upon activation of the serotonin and dopamine receptors, this compound affects various biochemical pathways. The activation of these receptors can lead to a range of emotions, from sadness to empathy and euphoria . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its agonist activity on serotonin and dopamine receptors. This can lead to altered mood states, changes in perception, and potentially hallucinogenic effects .

Biochemical Analysis

Biochemical Properties

2,4,5-Trimethoxyamphetamine interacts with various enzymes, proteins, and other biomolecules. It has been found to have moderate to high affinities to the 5-HT2A receptor . This interaction with the 5-HT2A receptor is likely to underlie the psychedelic effects of this compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It has been reported to alter locomotor activity and stimulate adrenocortical and adrenomedullary functions in animal models .

Molecular Mechanism

The molecular mechanism of this compound is complex. It likely involves agonist activity on serotonin receptors such as the 5HT2A receptor in addition to the generalized dopamine receptor agonism typical of most amphetamines . This action on serotonergic receptors likely underlies the psychedelic effects of these compounds .

Dosage Effects in Animal Models

In animal models, single doses of 50 and 100 mg/kg of this compound have been reported to significantly alter locomotor activity and stimulate adrenocortical and adrenomedullary functions .

Biological Activity

2,4,5-Trimethoxyamphetamine (TMA-2) is a psychedelic compound belonging to the class of substituted amphetamines. It has garnered interest due to its unique receptor interaction profiles and psychoactive properties. This article delves into the biological activity of TMA-2, focusing on its receptor interactions, metabolism, and potential therapeutic implications.

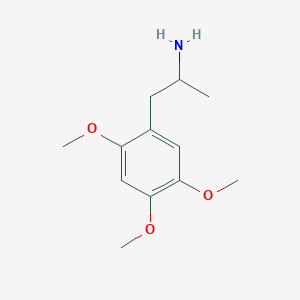

Chemical Structure and Properties

TMA-2 is chemically classified as a phenethylamine derivative with three methoxy groups positioned at the 2, 4, and 5 positions on the aromatic ring. Its IUPAC name is 1-(2,4,5-trimethoxyphenyl)propan-2-amine, and it is also known as mescalamphetamine. The molecular formula is .

Receptor Interaction Profiles

TMA-2 exhibits significant binding affinity for several serotonin receptors, particularly the 5-HT2A receptor , which is known to mediate many hallucinogenic effects. The following table summarizes its receptor binding affinities:

| Receptor | Binding Affinity (Ki in nM) |

|---|---|

| 5-HT1A | ≥2700 |

| 5-HT2A | 8 - 1700 |

| 5-HT2C | 61 - 4400 |

| TAAR1 | 21 - 3300 |

| Dopaminergic D2 | Not specified |

| Adrenergic α1/α2 | Not specified |

Research indicates that TMA-2 has a higher affinity for the 5-HT2A receptor compared to other serotonin subtypes, suggesting that its psychoactive effects are primarily mediated through this receptor pathway .

Activation Potency and Efficacy

The activation of the 5-HT2A and TAAR1 receptors by TMA-2 leads to psychedelic effects in humans. Studies have shown that compounds with larger lipophilic substituents at the 4-position generally increase binding affinities at these receptors . However, TMA-2's selectivity for the 5-HT2A receptor over others like 5-HT1A and 5-HT2C remains relatively low.

Metabolism and Toxicology

The metabolism of TMA-2 has been studied in animal models. It undergoes oxidative deamination to form ketones, followed by reduction to alcohols. Key metabolites detected include those resulting from O-demethylation and O,O-bis-demethylation. These metabolites are excreted in urine as glucuronides or sulfates .

The following table outlines the metabolic pathways identified for TMA-2:

| Metabolic Pathway | Description |

|---|---|

| Oxidative Deamination | Conversion to corresponding ketone |

| Reduction | Formation of alcohol from ketone |

| O-Demethylation | Removal of methoxy groups |

| O,O-Bis-Demethylation | Further demethylation leading to more polar metabolites |

Case Studies and Research Findings

Several studies have explored the behavioral pharmacology of TMA-2. For instance, a study examining its effects on conditioned behaviors in animal models found that TMA-2 induces significant changes in perception and cognition consistent with other serotonergic hallucinogens .

In clinical contexts, TMA-2's potential therapeutic applications are being investigated. Its ability to activate the 5-HT2A receptor aligns with emerging research into hallucinogens' therapeutic benefits for conditions such as depression and PTSD .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying TMA-2 in biological samples?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are widely used. For GC-MS, a splitless injection (1 µL), mass scan range of 40–550 m/z, and retention time of ~4.7 minutes are standard parameters . LC-QTOF-MS allows high-resolution mass spectral differentiation of TMA-2 from positional isomers (e.g., 2,4,6-TMA) via fragmentation patterns and retention times . Method validation should include comparison with certified reference materials (e.g., Cayman Chemical, Batch 0609858-3) .

Q. What synthesis protocols are recommended for TMA-2 in laboratory settings?

TMA-2 synthesis typically starts with 2,4,5-trimethoxybenzaldehyde as the precursor, following Shulgin’s method involving nitroethane and anhydrous ammonium acetate in methanol. The intermediate 2-nitro-1-(2,4,5-trimethoxyphenyl)propene is reduced to yield TMA-2 hydrochloride as white crystals . Purity verification requires nuclear magnetic resonance (NMR) and thin-layer chromatography (TLC) to confirm absence of byproducts like 2,4,6-TMA .

Q. How should TMA-2 be stored and prepared for in vitro assays?

TMA-2 hydrochloride is supplied as an ethanol solution (≥95% purity). For biological experiments, evaporate ethanol under nitrogen and reconstitute in solvents like DMSO or PBS (pH 7.2) with solubility up to 20 mg/mL. Aqueous solutions should be prepared fresh daily to avoid degradation . Storage at -20°C ensures stability for ≥4 years .

Q. What safety precautions are required for handling TMA-2?

While TMA-2 is not classified under GHS hazard categories, standard chemical handling protocols apply: use lab coats, gloves, and eye protection. Avoid inhalation or skin contact. No specialized ventilation is needed, but work should occur in a fume hood for powder handling .

Advanced Research Questions

Q. How does TMA-2’s metabolic profile influence its detection in forensic toxicology?

In rats, TMA-2 undergoes oxidative deamination to a ketone intermediate, followed by reduction to alcohols and O-demethylation. Major metabolites include 4,5-dihydroxy-2-methoxyamphetamine and glucuronide/sulfate conjugates. For human toxicology, acid hydrolysis followed by liquid-liquid extraction and acetylation optimizes metabolite recovery in urine for GC-MS-based systematic toxicological analysis (STA) .

Q. What experimental approaches resolve contradictions in TMA-2’s receptor selectivity?

Functional selectivity at serotonin receptors (e.g., 5-HT2A vs. 5-HT2C) can be assessed via competitive binding assays (Ki values) and downstream signaling (e.g., calcium flux or β-arrestin recruitment). For example, TMA-2’s high 5-HT2A affinity (Ki < 100 nM) contrasts with weaker activity at monoamine transporters, necessitating radioligand displacement studies using [³H]ketanserin for 5-HT2A and [³H]citalopram for SERT .

Q. How do structural conformations of TMA-2 impact its psychedelic activity?

X-ray crystallography and potential energy calculations reveal that TMA-2’s side-chain adopts a staggered conformation relative to the aromatic ring, with the α-methyl group antiplanar and the amino group synclinal. This orientation, lacking intramolecular hydrogen bonds (unlike 6-hydroxy DOM), may enhance membrane permeability and 5-HT2A engagement .

Q. What strategies differentiate TMA-2 from its isomers in seized samples?

Infrared spectroscopy (GC/IR) and NMR are critical for distinguishing positional isomers. For example, 2,4,5-TMA exhibits distinct carbonyl stretching frequencies and aromatic proton splitting patterns compared to 2,4,6-TMA. Marquis reagent color tests (e.g., orange-brown for 2,4,5-TMA vs. green for 3,4,5-TMA) provide preliminary differentiation .

Q. Methodological Notes

- Data Contradictions : Discrepancies in receptor binding data may arise from assay conditions (e.g., cell lines, incubation times). Cross-validate findings using orthogonal methods (e.g., electrophysiology for functional activity) .

- Ethical Compliance : TMA-2 is listed under Schedule III in Canada’s Controlled Drugs and Substances Act; research requires appropriate licensing .

Properties

IUPAC Name |

1-(2,4,5-trimethoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-8(13)5-9-6-11(15-3)12(16-4)7-10(9)14-2/h6-8H,5,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSIMAWGATVNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15995-72-9 (hydrochloride) | |

| Record name | 2,4,5-Trimethoxyphenylisopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00874364 | |

| Record name | 2,4,5-Trimethoxyamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00874364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083-09-6, 22199-15-1 | |

| Record name | 2,4,5-Trimethoxyamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethoxyphenylisopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanamine, 2,4,5-trimethoxy-alpha-methyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trimethoxyamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00874364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TMA-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/713Z3SL0TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.